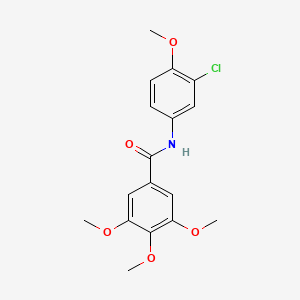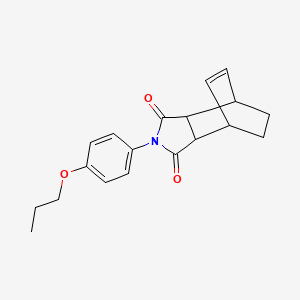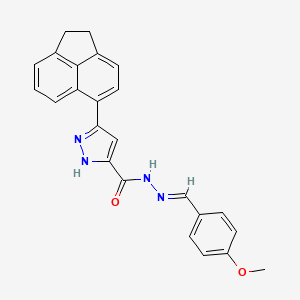![molecular formula C23H19N3O4 B11687601 N-(3-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11687601.png)
N-(3-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide is a complex organic compound that features a benzodioxole moiety, a hydrazone linkage, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide typically involves a multi-step process:
Formation of the Benzodioxole Aldehyde: The starting material, 1,3-benzodioxole, is subjected to formylation to introduce an aldehyde group.
Hydrazone Formation: The benzodioxole aldehyde reacts with hydrazine to form the corresponding hydrazone.
Coupling with Benzamide: The hydrazone is then coupled with 3-(2-methylbenzamido)benzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Antimicrobial Activity: Studied for its ability to act against various microbial strains.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Cancer Research:
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Sensors: Potential use in the creation of sensors for detecting specific substances.
作用机制
The mechanism by which N-(3-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety may interact with active sites, while the hydrazone linkage can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide
- N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]sulfonyl}phenyl)acetamide
Uniqueness
N-(3-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the benzodioxole moiety and the hydrazone linkage provides distinct properties that differentiate it from similar compounds.
属性
分子式 |
C23H19N3O4 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
N-[3-[[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H19N3O4/c1-15-5-2-3-8-19(15)23(28)25-18-7-4-6-17(12-18)22(27)26-24-13-16-9-10-20-21(11-16)30-14-29-20/h2-13H,14H2,1H3,(H,25,28)(H,26,27)/b24-13+ |
InChI 键 |
RMEXPIKDFVTXQO-ZMOGYAJESA-N |
手性 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-(3-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11687529.png)
![4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11687530.png)
![5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11687538.png)
![(2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanethione](/img/structure/B11687546.png)
![2-Chloro-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B11687554.png)
![2-bromo-N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11687561.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687572.png)
![2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B11687577.png)

![N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide](/img/structure/B11687589.png)

![N-(3,4-dichlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11687615.png)
![N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11687619.png)
